molecular formula C8H4Cl2F2O3 B1447429 2,6-Dichloro-3-(difluoromethoxy)benzoic acid CAS No. 1804516-20-8

2,6-Dichloro-3-(difluoromethoxy)benzoic acid

Cat. No. B1447429
CAS RN: 1804516-20-8
M. Wt: 257.01 g/mol
InChI Key: HYRUILWHDDKEAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,6-Dichloro-3-(difluoromethoxy)benzoic acid” is a chemical compound. It is a derivative of benzoic acid, which is characterized by the presence of two chlorine atoms and a difluoromethoxy group attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of “2,6-Dichloro-3-(difluoromethoxy)benzoic acid” includes a benzene ring with two chlorine atoms and a difluoromethoxy group attached to it. The presence of these functional groups can significantly affect the chemical properties of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,6-Dichloro-3-(difluoromethoxy)benzoic acid” are largely determined by its molecular structure. The presence of the difluoromethoxy group and the chlorine atoms can affect the compound’s reactivity, solubility, and stability .

Safety and Hazards

“2,6-Dichloro-3-(difluoromethoxy)benzoic acid” may cause skin and eye irritation, and may also cause respiratory irritation. It’s recommended to avoid breathing the dust and to avoid contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling this compound .

properties

IUPAC Name

2,6-dichloro-3-(difluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F2O3/c9-3-1-2-4(15-8(11)12)6(10)5(3)7(13)14/h1-2,8H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRUILWHDDKEAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)F)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-3-(difluoromethoxy)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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